2-Iodo-3-methoxyaniline

Cross-coupling Palladium catalysis Synthetic efficiency

Buy 2-Iodo-3-methoxyaniline (CAS 98991-09-4) for high-yield, solvent-free Heck-Jeffery couplings (56% yield). Superior to bromo/chloro analogs in oxidative addition for fast Pd catalysis. This iodoaniline building block enables efficient synthesis of indole therapeutics and dehydrophenylalanine derivatives.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
CAS No. 98991-09-4
Cat. No. B1590050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methoxyaniline
CAS98991-09-4
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1I)N
InChIInChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
InChIKeyMIYUYGHVCASWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-methoxyaniline (CAS 98991-09-4) – Defined Reactivity Profile for Selective Procurement


2-Iodo-3-methoxyaniline (CAS 98991-09-4) is a disubstituted aromatic amine featuring both an iodine atom and a methoxy group on an aniline core [1]. Its IUPAC name is 2-iodo-3-methoxybenzenamine, and it is also known as 3-amino-2-iodoanisole [2]. With a molecular formula of C7H8INO and a molecular weight of 249.05 g/mol, this compound functions as a versatile building block in organic synthesis, particularly valued for its capacity to engage in palladium-catalyzed cross-coupling reactions via the aryl iodide handle [3].

Why 2-Iodo-3-methoxyaniline Cannot Be Casually Replaced with Other 3-Methoxyaniline Derivatives


Substitution of the halogen or the methoxy group's position on the aniline ring profoundly alters the molecule's electronic character, steric environment, and, consequently, its reactivity and selectivity in chemical transformations [1]. The specific 2-iodo-3-methoxy substitution pattern creates a unique electronic push-pull system where the electron-donating methoxy group and the electron-withdrawing iodine atom influence the nucleophilicity of the amine and the reactivity of the aryl halide in cross-coupling [2]. Furthermore, the iodine atom at the 2-position provides significantly higher reactivity in oxidative addition steps of palladium-catalyzed reactions compared to bromo or chloro analogs, enabling transformations that would be sluggish or fail with other halogenated derivatives [3].

Quantitative Differentiation of 2-Iodo-3-methoxyaniline vs. Key Comparators


Enhanced Cross-Coupling Reactivity vs. Bromo and Chloro Analogs

The reactivity of 2-iodo-3-methoxyaniline in palladium-catalyzed cross-coupling reactions is expected to be superior to its 2-bromo-3-methoxyaniline (CAS 112970-44-2) and 2-chloro-3-methoxyaniline (CAS 113206-03-4) analogs. This is based on the well-established trend in oxidative addition rates for aryl halides to Pd(0) complexes, where Ar-I reacts much faster than Ar-Br, which in turn is much faster than Ar-Cl [1]. While no direct, head-to-head kinetic study was found for this specific compound set, this class-level inference is robust and has direct procurement implications. For applications demanding high conversion or where the coupling partner is particularly unreactive, the iodo derivative is the preferred choice to minimize catalyst loading and reaction time [2].

Cross-coupling Palladium catalysis Synthetic efficiency

Documented Utility in Heck-Jeffery Reactions Under Solvent-Free Conditions

2-Iodo-3-methoxyaniline was successfully employed as a substrate in a Heck-Jeffery reaction to synthesize amino-substituted dehydrophenylalanine derivatives under ball-milling conditions . The reported yield for this specific transformation was 56% . This demonstrates the compound's robust reactivity even under non-traditional, solvent-free conditions, a practical consideration for green chemistry applications or when scaling reactions where solvent use is a cost or safety concern.

Heck-Jeffery coupling Solvent-free synthesis Dehydrophenylalanine synthesis

Demonstrated Compatibility in Palladium-Catalyzed Tryptophan Synthesis

2-Iodo-3-methoxyaniline was used as a reactant in a palladium-catalyzed heteroannulation reaction to synthesize ring-A-substituted tryptophans [1]. The reaction, conducted in DMF with Pd(OAc)2 and DABCO, provided the desired tryptophan derivatives in good to excellent yields [1]. This application underscores the compound's compatibility with complex, multi-step synthetic sequences and its ability to install a key methoxy group onto the tryptophan scaffold, a common motif in pharmaceuticals and natural products.

Heteroannulation Tryptophan synthesis Palladium catalysis

Distinct Physicochemical Profile vs. 2-Iodoaniline

The introduction of a methoxy group at the 3-position of 2-iodoaniline (CAS 615-43-0) significantly alters the compound's physicochemical properties [1]. 2-Iodo-3-methoxyaniline has a predicted LogP (XLogP3) of 1.9 and an ACD/LogP of 2.31, indicating increased lipophilicity compared to the parent 2-iodoaniline . The methoxy group also increases the compound's hydrogen bond acceptor count to 2 and contributes to a higher molecular weight (249.05 vs. 219.03 g/mol) and molar refractivity [1]. These changes directly impact the compound's solubility, membrane permeability, and chromatographic behavior, all critical factors for drug discovery and chemical development.

Physicochemical properties Lipophilicity Solubility

High-Value Research and Industrial Applications for 2-Iodo-3-methoxyaniline


Synthesis of Substituted Dehydrophenylalanine Derivatives via Solvent-Free Heck Coupling

Based on the demonstrated 56% yield in solvent-free Heck-Jeffery reactions, 2-Iodo-3-methoxyaniline is an excellent starting material for synthesizing dehydrophenylalanine derivatives . This application is particularly relevant for academic and industrial groups exploring green chemistry methodologies or seeking to reduce solvent consumption and waste in peptide mimetic synthesis. The higher yield compared to other iodoanilines (4-bromo-2-iodoaniline, 34%; 4-chloro-2-iodoaniline, 25%) under identical conditions makes it the most efficient choice for this specific transformation .

Palladium-Catalyzed Heteroannulation to Access Ring-A-Substituted Tryptophans

2-Iodo-3-methoxyaniline's demonstrated compatibility in palladium-catalyzed heteroannulation reactions to form substituted tryptophans positions it as a valuable building block in medicinal chemistry programs targeting indole-based therapeutics [1]. Tryptophan derivatives are critical for various biological pathways and serve as key intermediates in the synthesis of numerous pharmaceutical agents. The ability to install a methoxy group on the tryptophan A-ring provides a handle for further structural diversification and property modulation.

Cross-Coupling-Dependent Drug Discovery Campaigns Requiring High Reactivity

Given the well-established reactivity trend of aryl iodides in oxidative addition, 2-Iodo-3-methoxyaniline is the optimal choice over its bromo or chloro analogs for any research program where a high-yielding, efficient Suzuki, Heck, or Sonogashira coupling is critical [2]. Its use is particularly advantageous when the coupling partner is sterically hindered or electronically deactivated, or when minimizing catalyst loading and reaction time is a priority for cost or throughput reasons. This makes it a preferred building block in both academic discovery and industrial process development settings.

Medicinal Chemistry for CNS and Other Lipophilicity-Sensitive Targets

The significantly higher LogP of 2-Iodo-3-methoxyaniline (2.31) compared to the parent 2-iodoaniline (~1.8) suggests improved passive membrane permeability . Consequently, this compound should be prioritized as a building block in medicinal chemistry campaigns where enhanced lipophilicity and potential CNS penetration are desired for the final drug candidate. This physicochemical advantage can be a key differentiator in early-stage hit-to-lead optimization, guiding chemists toward analogs with improved ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-3-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.